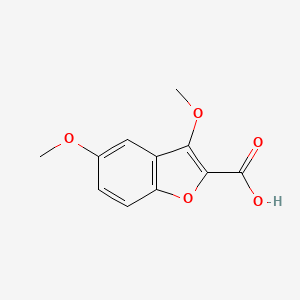

3,5-Dimethoxybenzofuran-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dimethoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-6-3-4-8-7(5-6)9(15-2)10(16-8)11(12)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPMRULHYMBNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546631 | |

| Record name | 3,5-Dimethoxy-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104796-30-7 | |

| Record name | 3,5-Dimethoxy-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethoxybenzofuran 2 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3,5-Dimethoxybenzofuran-2-carboxylic acid suggests several logical disconnections based on common benzofuran (B130515) synthesis strategies. The most straightforward approach involves disconnecting the furan (B31954) ring from the benzene (B151609) precursor. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C2-C3 and C3a-O bonds. This pathway points towards a precursor like 2-hydroxy-4,6-dimethoxybenzaldehyde and a two-carbon unit that can form the carboxylic acid functionality at the C2 position. This is a common strategy in benzofuran synthesis.

Pathway B: Disconnection via Perkin Rearrangement. Another key disconnection leads back to a substituted coumarin (B35378) precursor. Specifically, a 3-halo-5,7-dimethoxycoumarin could undergo a Perkin rearrangement to yield the target benzofuran-2-carboxylic acid.

These disconnections form the basis for the established synthetic routes discussed in the following section.

Established Synthetic Routes and Precursors

Based on the retrosynthetic analysis, a plausible and established synthetic route to this compound can be proposed, primarily starting from the readily available precursor, 2,4-dimethoxyphenol (B87100). This multi-step synthesis involves the introduction of a formyl group, followed by cyclization to form the benzofuran ring, and subsequent conversion to the carboxylic acid.

One established method for the formylation of activated phenols is the Vilsmeier-Haack reaction . wikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. wikipedia.orgthieme-connect.deyoutube.com In the case of 2,4-dimethoxyphenol, the formylation is expected to occur at the position ortho to the hydroxyl group and para to one of the methoxy (B1213986) groups, yielding 2-hydroxy-4,6-dimethoxybenzaldehyde.

Following the formation of the key aldehyde intermediate, the benzofuran ring can be constructed through a Perkin condensation. sciforum.netencyclopedia.pub This involves the reaction of the salicylaldehyde (B1680747) derivative with an appropriate anhydride (B1165640) and its corresponding salt, or with an active methylene (B1212753) compound, to form a coumarin or a related intermediate which can then be converted to the benzofuran-2-carboxylic acid.

A common variation involves the reaction of the salicylaldehyde with an alpha-haloacetate, followed by an intramolecular cyclization. core.ac.uk The final step would be the hydrolysis of the resulting ester to the carboxylic acid.

Table 1: Proposed Established Synthetic Route

| Step | Reaction | Reactants | Reagents and Conditions | Product |

|---|---|---|---|---|

| 1 | Vilsmeier-Haack Formylation | 2,4-Dimethoxyphenol | POCl₃, DMF, followed by hydrolysis | 2-Hydroxy-4,6-dimethoxybenzaldehyde |

| 2 | O-Alkylation | 2-Hydroxy-4,6-dimethoxybenzaldehyde | Ethyl bromoacetate, K₂CO₃, Acetone | Ethyl 2-(2-formyl-3,5-dimethoxyphenoxy)acetate |

| 3 | Intramolecular Cyclization/Dehydration | Ethyl 2-(2-formyl-3,5-dimethoxyphenoxy)acetate | Base (e.g., NaOEt) or Acid catalyst | Ethyl 3,5-dimethoxybenzofuran-2-carboxylate |

Contemporary Catalytic and Stereoselective Syntheses

Modern organic synthesis has seen a surge in the development of catalytic methods for the construction of heterocyclic rings, including benzofurans. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional methods. For the synthesis of this compound, several contemporary catalytic approaches can be envisioned.

Rhodium-catalyzed C-H activation and annulation represents a powerful strategy for the synthesis of substituted benzofurans. nih.govacs.orgacs.org This approach could involve the reaction of a substituted phenol (B47542) with an alkyne, where the rhodium catalyst facilitates the ortho-C-H activation of the phenol and subsequent annulation with the alkyne to form the benzofuran ring. For the target molecule, 2,4-dimethoxyphenol could be reacted with an alkyne bearing a carboxylate or a precursor group under rhodium catalysis.

Palladium- and copper-catalyzed reactions are also widely employed in benzofuran synthesis. nih.gov For instance, a Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a common route. nih.govacs.org In the context of this compound, a suitably substituted iodophenol could be coupled with an appropriate alkyne under Pd/Cu catalysis.

While stereoselectivity is not a factor in the synthesis of the aromatic this compound itself, catalytic methods can be crucial in controlling regioselectivity, especially when dealing with polysubstituted aromatic precursors.

Table 2: Potential Contemporary Catalytic Approaches

| Catalytic System | Reaction Type | Potential Precursors | Key Advantages |

|---|---|---|---|

| Rhodium complexes | C-H Activation/Annulation | 2,4-Dimethoxyphenol, Propiolic acid ester | High atom economy, direct functionalization of C-H bonds |

| Palladium/Copper catalysts | Sonogashira Coupling/Cyclization | 2-Iodo-4,6-dimethoxyphenol, Propiolic acid ester | Well-established, good functional group tolerance |

Sustainable Synthetic Practices and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several strategies can be employed to enhance the sustainability of the process.

Microwave-assisted synthesis has been shown to significantly accelerate the Perkin rearrangement, a key reaction in one of the proposed synthetic routes. nih.gov The use of microwave irradiation can dramatically reduce reaction times and potentially improve yields.

The use of biomass-derived starting materials is another cornerstone of green chemistry. While not directly applicable to the synthesis of this compound from petrochemical-derived precursors, research into the conversion of lignin (B12514952) and other biomass sources into aromatic platform chemicals could provide a renewable pathway to precursors like 2,4-dimethoxyphenol in the future. For instance, furan and maleic anhydride, both derivable from biomass, can be used to produce phthalic anhydride, showcasing a route from renewable resources to complex aromatic structures. rsc.org

Furthermore, the development of one-pot syntheses and the use of recyclable catalysts can minimize waste and energy consumption. Catalytic methods, as discussed in the previous section, often align well with green chemistry principles by enabling reactions under milder conditions and with higher atom economy.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Energy Efficiency | Microwave-assisted reactions (e.g., Perkin rearrangement) | Reduced reaction times, lower energy consumption |

| Use of Renewable Feedstocks | Future potential for sourcing precursors like 2,4-dimethoxyphenol from biomass (e.g., lignin) | Reduced reliance on fossil fuels, more sustainable process |

| Waste Prevention | One-pot syntheses, use of catalytic instead of stoichiometric reagents | Minimized waste generation, improved process efficiency |

| Safer Solvents and Auxiliaries | Use of greener solvents, solvent-free reactions where possible | Reduced environmental impact and improved safety |

Chemical Reactivity and Transformations of 3,5 Dimethoxybenzofuran 2 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the benzofuran (B130515) ring is a versatile functional handle that can be readily converted into a variety of other functional groups, including esters, amides, and alcohols.

Esterification: The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis. For benzofuran-2-carboxylic acids, this can be achieved through standard acid-catalyzed esterification with an alcohol. For instance, the esterification of 6-acetyl-5-hydroxy-2-methyl-3-benzo[b]furancarboxylic acid with methanol (B129727) is catalyzed by sulfuric acid to yield the corresponding methyl ester rsc.org.

Amide Formation: Amide bond formation is another crucial transformation of the carboxylic acid moiety. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. For example, benzodifuran-2-carboxylic acid is converted to its acid chloride using oxalyl chloride, which then reacts with various amines to produce amide derivatives researchgate.net. Alternatively, modern coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and an amine. A notable example involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an amine base to couple benzofuran-2-carboxylic acid with 8-aminoquinoline nih.govchemrxiv.org.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation, reducing the carboxylic acid to the corresponding alcohol in a two-step process that proceeds through an aldehyde intermediate chemistrysteps.comchemguide.co.uk. Borane reagents, such as borane-tetrahydrofuran complex (BH3-THF), can also be used and may offer selectivity in the presence of other reducible functional groups like esters commonorganicchemistry.com. Catalytic hydrogenation offers another route for the reduction of the benzofuran system. For example, the hydrogenation of benzofuran-2-carboxylic acid over a palladium on alumina catalyst can lead to the saturation of the furan (B31954) ring, yielding (S)-tetrahydrofuran-2-carboxylic acid researchgate.net. More specialized ruthenium nanoparticle catalysts have also been developed for the selective hydrogenation of the furan ring in benzofuran derivatives to yield dihydrobenzofurans d-nb.infoacs.org.

Table 1: Summary of Functional Group Transformations of the Carboxylic Acid Moiety

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | 1. Oxalyl Chloride, 2. Amine | Amide |

| Amide Formation | Amine, Coupling Agent (e.g., HATU) | Amide |

| Reduction to Alcohol | 1. LiAlH₄, 2. H₃O⁺ | Primary Alcohol |

| Reduction to Alcohol | BH₃•THF | Primary Alcohol |

| Furan Ring Hydrogenation | H₂, Pd/Al₂O₃ | Tetrahydrobenzofuran |

Electrophilic Aromatic Substitution on the Benzofuran Ring System

The benzofuran ring system is electron-rich and therefore susceptible to electrophilic aromatic substitution. The presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring further activates the molecule towards this type of reaction. The regioselectivity of the substitution is influenced by the directing effects of the substituents on both the furan and benzene rings. In general, electrophilic attack on the benzofuran ring itself preferentially occurs at the C3 position due to the ability of the adjacent oxygen atom to stabilize the resulting cationic intermediate pixel-online.netstackexchange.com. However, the substitution pattern of the starting material can significantly alter this preference.

Halogenation: Bromination of a similarly substituted benzofuran, 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid, with bromine in acetic acid resulted in the substitution of a hydrogen atom on the benzene ring, specifically at the 4-position mdpi.com. The presence of the hydroxyl group in the starting material of that study directed the substitution ortho to it. For 3,5-dimethoxybenzofuran-2-carboxylic acid, the positions ortho and para to the methoxy groups (C4 and C6) would be activated.

Nitration: The nitration of dialkoxybenzenes has been studied, and the regioselectivity is influenced by both electronic and steric factors, as well as reaction conditions nih.gov. For 1,2-dimethoxybenzene, dinitration occurs at the 4- and 5-positions. For 1,4-dimethoxybenzene, the position of nitration can be tuned by the solvent. While no specific examples for this compound are available, it is expected that nitration would occur on the activated benzene ring.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are important methods for forming carbon-carbon bonds on aromatic rings acs.orgresearchgate.netnih.govacs.org. The feasibility of these reactions on benzofuran systems can be substrate-dependent. For instance, a 2-carbophenoxy-5,6-dimethoxybenzofuran-2'-carboxylic acid derivative was reported to be inert to Friedel-Crafts reaction conditions using SnCl4 as the Lewis acid acs.org. Zeolites have been explored as solid acid catalysts for the Friedel-Crafts acylation of benzofuran with acetic anhydride (B1165640) mdpi.com.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Position of Substitution |

|---|---|---|

| Halogenation | Br⁺ | C4 or C6 on the benzene ring |

| Nitration | NO₂⁺ | C4 or C6 on the benzene ring |

| Friedel-Crafts Acylation | RCO⁺ | Likely on the benzene ring, if reactive |

Nucleophilic Reactivity and Addition Pathways

Due to the electron-rich nature of the benzofuran ring system, especially with the presence of two methoxy groups, nucleophilic aromatic substitution on the ring is generally disfavored unless activated by strong electron-withdrawing groups, which are absent in this compound libretexts.org. However, the furan ring can be susceptible to nucleophilic attack under certain conditions. For example, the synthesis of benzofuran derivatives can involve intramolecular nucleophilic attack of a phenoxide on a suitably positioned leaving group acs.orgnih.gov. While direct nucleophilic aromatic substitution on the carbocyclic ring is unlikely, radical nucleophilic substitution could be a possibility under specific conditions, as has been explored for other electron-rich systems nih.gov.

Cycloaddition Reactions and Annulation Strategies

The furan moiety of the benzofuran system can participate as a diene or a dienophile in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic structures.

Diels-Alder Reactions: Benzofurans can undergo Diels-Alder reactions, although the aromatic character of the benzene ring often makes the furan part less reactive than isolated furans. The reactivity can be enhanced by the presence of electron-withdrawing groups on the dienophile or by performing the reaction intramolecularly nih.govchemrxiv.orgresearchgate.netacs.orgacs.org.

[3+2] Cycloadditions: Benzofuran derivatives can also participate in [3+2] cycloaddition reactions. A notable example is the reaction with azomethine ylides to form spiro-pyrrolidine derivatives, which are of interest in medicinal chemistry nih.gov. Copper-catalyzed [3+2] cycloaddition of indole-3-acrylate with p-benzoquinone has also been used to construct indole-tethered benzofuran scaffolds researchgate.net.

Annulation Strategies: Various annulation strategies have been developed to construct additional rings onto the benzofuran framework. These can involve intramolecular cyclizations of appropriately substituted benzofurans. For example, palladium-catalyzed intramolecular annulation of 2-(2-hydroxyphenyl)acetonitriles with arylboronic acids affords 2-arylbenzofurans organic-chemistry.org. Phosphine-catalyzed (4+2) annulation of allenoates with benzofuran-derived azadienes has been used to construct decahydro-2H-naphtho[1,8-bc]furan derivatives acs.org. A [4+3] annulation of benzofuran-derived azadienes with α-bromohydroxamates has also been reported for the synthesis of benzofuran-fused 1,4-diazepinones rsc.org.

Rearrangement Reactions and Structural Reorganizations

Benzofuran-2-carboxylic acids and their precursors can undergo several types of rearrangement reactions, either during their synthesis or as subsequent transformations.

Perkin Rearrangement: A common route to benzofuran-2-carboxylic acids involves the Perkin rearrangement of 3-halocoumarins in the presence of a base. This reaction proceeds through a base-catalyzed ring opening of the coumarin (B35378), followed by an intramolecular nucleophilic attack to form the benzofuran ring nih.gov.

Acid-Catalyzed Rearrangements: Benzofurans can undergo acid-catalyzed rearrangements. For instance, benzofuranyl carbinols can react with 1,3-dicarbonyls in the presence of an acid to yield functionalized, polysubstituted furans through a benzofuran ring-opening and furan recyclization process acs.org. Another example is the acid-catalyzed cascade intramolecular Friedel-Crafts reaction, rearrangement, and aromatization of 2-aryoxy-1,3-indandiones to produce 2-substituted-3-aryl benzofurans acs.org. Acid-catalyzed cyclization of acetals is also a common method for benzofuran synthesis wuxiapptec.com.

Photochemical Rearrangements: Photochemical reactions can also induce rearrangements in benzofuran systems. For example, the photochemical dimerization of benzofuran derivatives has been reported rsc.org. Additionally, photochemical routes have been developed for the synthesis of 2-substituted benzo[b]furans from 2-chlorophenol derivatives and terminal alkynes nih.gov.

Other Rearrangements: An unusual rearrangement from a benzopyran to a benzofuran has been observed during the synthesis of benzofuran derivatives designed as acetylcholinesterase inhibitors mdpi.com. Base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene leads to chloromethylene furans which can rearrange to benzofuran carbaldehydes under mild acidic conditions nih.gov.

Derivatization Strategies for 3,5 Dimethoxybenzofuran 2 Carboxylic Acid

Synthesis of Esters, Amides, and Related Carboxyl Derivatives

The carboxylic acid functional group of 3,5-dimethoxybenzofuran-2-carboxylic acid is a prime site for derivatization to produce esters, amides, and other related derivatives. These reactions are typically straightforward and allow for the introduction of a wide variety of substituents, which can modulate the compound's physicochemical properties and biological activity.

Standard esterification procedures, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a catalytic amount of strong acid, can be employed to synthesize the corresponding esters. Alternatively, reaction of the carboxylic acid with an alkyl halide in the presence of a base provides another route to these derivatives.

Amide synthesis is commonly achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which is then reacted with a primary or secondary amine. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) allows for the direct formation of amides from the carboxylic acid and an amine, as has been demonstrated for related 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid. nih.gov The synthesis of various amide derivatives of benzodifuran-2-carboxylic acid has also been reported, highlighting the versatility of this approach. researchgate.net

| Derivative Type | Reagents and Conditions | Resulting Functional Group | Reference Example |

| Ester | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | -COOR | Synthesis of ethyl esters of various benzofuran-2-carboxylic acids. researchgate.netcore.ac.uk |

| Amide | 1. Oxalyl chloride or SOCl₂ 2. Amine (RNH₂ or R₂NH) | -CONHR or -CONR₂ | Amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have been synthesized using aryl sulfonamide piperazines, aryl hydrazides, and aryl hydrazines. researchgate.net |

| Amide (Coupling Agent) | Amine, DCC, DMAP, CH₂Cl₂ | -CONHR or -CONR₂ | Synthesis of 5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid methyl phenyl amide. nih.gov |

This table presents common derivatization reactions for the carboxylic acid group of benzofuran-2-carboxylic acids, applicable to the 3,5-dimethoxy variant.

Redox Chemistry and Derived Species

The redox chemistry of this compound is a less explored area of its chemical reactivity. In principle, the benzofuran (B130515) core can be susceptible to both oxidation and reduction reactions, although the electron-donating nature of the methoxy (B1213986) groups may influence the outcome of these transformations.

Oxidation of the benzofuran ring system can potentially lead to ring-opened products or the formation of quinone-like structures, depending on the oxidizing agent and reaction conditions. Conversely, reduction of the furan (B31954) ring could yield dihydrobenzofuran derivatives. The carboxylic acid group can also be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This primary alcohol can then serve as a handle for further functionalization, such as conversion to halides or ethers.

Detailed research findings on the specific redox reactions of this compound are not extensively documented in the available literature. However, the general principles of heterocyclic and carboxylic acid chemistry suggest these as plausible derivatization pathways.

Halogenation and Nitration of the Benzofuran Core

The aromatic portion of the benzofuran ring system in this compound is amenable to electrophilic substitution reactions such as halogenation and nitration. The positions of substitution are directed by the activating methoxy groups and the deactivating carboxylic acid group.

Halogenation of benzofuran derivatives has been achieved using various reagents. For instance, bromination of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been accomplished using bromine to yield the 6-bromo derivative, and subsequent reaction with N-bromosuccinimide (NBS) can introduce a bromine atom to the methyl group. scispace.com Chlorination has also been reported, leading to substitution on the benzofuran ring. scispace.com For carboxylic acids specifically, decarboxylative halogenation presents a powerful synthetic tool, allowing for the replacement of the carboxylic acid group with a halogen atom. nih.govprinceton.eduosti.gov This transformation can be catalyzed by copper and initiated by light, offering a unified approach to chloro-, bromo-, and iodoarenes from readily available carboxylic acids. princeton.eduosti.gov

Nitration of aromatic carboxylic acids can be achieved through decarboxylative nitration, providing a route to nitroaromatic compounds. chemrevlett.com Various nitrating agents and conditions have been developed for this purpose. For example, the nitration of benzoic acid to 3,5-dinitrobenzoic acid can be accomplished using a mixture of sulfuric acid and fuming nitric acid. orgsyn.org While direct nitration of the this compound ring is plausible, the potential for oxidative degradation under harsh nitrating conditions must be considered.

| Reaction | Reagents and Conditions | Position of Substitution | Reference Example |

| Bromination | Br₂ in CHCl₃ | Benzene (B151609) ring | Synthesis of methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate from the corresponding ester. mdpi.com |

| Chlorination | Cl₂ in CHCl₃ | Benzene ring | Synthesis of methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate from the corresponding ester. mdpi.com |

| Decarboxylative Bromination | 1,3-dibromo-5,5-dimethylhydantoin, Cu catalyst, light | C2 position (replaces COOH) | General method for decarboxylative bromination of (hetero)aryl carboxylic acids. princeton.eduosti.gov |

| Decarboxylative Iodination | N-iodosuccinimide, Cu catalyst, light | C2 position (replaces COOH) | General method for decarboxylative iodination of (hetero)aryl carboxylic acids. princeton.eduosti.gov |

| Nitration | H₂SO₄, fuming HNO₃ | Benzene ring | Preparation of 3,5-dinitrobenzoic acid from benzoic acid. orgsyn.org |

This table provides examples of halogenation and nitration reactions on benzofuran and benzoic acid systems, indicating potential pathways for derivatizing this compound.

Complex Ring System Annulations and Fusions

The benzofuran-2-carboxylic acid scaffold can be utilized as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the carboxylic acid functionality, either directly or after conversion to a more reactive intermediate.

One such strategy involves the reaction of the carboxylic acid or its derivatives with bifunctional reagents to build new rings. For example, 5,6-dimethoxybenzofuran-2-carboxylic acid has been used in the synthesis of 2-(5',6'-dimethoxybenzofuran)-3,1-benzoxazin-4-one by reaction with anthranilic acid after activation with PCl₅. nih.gov Such benzoxazinones are valuable intermediates for the synthesis of other fused heterocycles. While this example has a different methoxy substitution pattern, the principle is applicable to the 3,5-dimethoxy isomer.

Another approach is the Perkin rearrangement, where 3-halocoumarins are converted into benzofuran-2-carboxylic acids. nih.gov While this is a synthesis of the core structure, the underlying reactivity involving intramolecular cyclization can inspire strategies for annulation. Tandem cyclization reactions, such as those used to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives, demonstrate the potential for creating complex polycyclic systems from benzofuran precursors. nih.gov

Incorporation into Macromolecular Structures

The incorporation of this compound into macromolecular structures such as polymers or dendrimers is a potential application that leverages its rigid, aromatic structure and functional handle for polymerization. The carboxylic acid group can be converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate (B99206) ester, or it can be used in step-growth polymerization reactions to form polyesters or polyamides.

For instance, the carboxylic acid could be reacted with a diol or diamine monomer to be incorporated into a polyester (B1180765) or polyamide backbone, respectively. Alternatively, if converted to a derivative bearing a vinyl or other polymerizable group, it could undergo chain-growth polymerization.

Currently, there is a lack of specific research in the scientific literature detailing the incorporation of this compound into macromolecular structures. This remains a largely unexplored area with potential for the development of novel materials with unique optical or electronic properties derived from the benzofuran moiety.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 3,5-Dimethoxybenzofuran-2-carboxylic acid, a combination of ¹H NMR and ¹³C NMR, along with two-dimensional techniques, provides an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the carboxylic acid proton. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) would exhibit chemical shifts and coupling patterns influenced by the methoxy and fused furan (B31954) ring substituents. The H-3 proton on the furan ring is typically observed as a singlet in the aromatic region. The two methoxy groups at positions 3 and 5 are expected to be chemically non-equivalent and thus may appear as two distinct singlets. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, which is often concentration-dependent and exchanges with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon of the carboxylic acid, the carbons of the benzofuran (B130515) core, and the methoxy carbons. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, with oxygen-bearing carbons appearing at lower field.

Expected ¹H and ¹³C NMR Data: While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as benzofuran-2-carboxylic acid and 3,5-dimethoxy-substituted aromatic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | 12.0 - 13.5 | br s | N/A |

| H-7 | ~7.5 | d | ~8.5 |

| H-4 | ~7.0 | d | ~2.5 |

| H-6 | ~6.8 | dd | J = 8.5, 2.5 |

| 3-OCH₃ | ~3.9 | s | N/A |

| 5-OCH₃ | ~3.8 | s | N/A |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~162 |

| C-3a, C-7a (quaternary) | 145 - 155 |

| C-3, C-5 (quaternary, O-linked) | 150 - 160 |

| C-2 (quaternary) | ~140 |

| C-7 | ~115 |

| C-4, C-6 | 100 - 110 |

| -OCH₃ | 55 - 56 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₀O₅), the calculated exact mass of the neutral molecule is 222.0528 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would confirm this elemental formula by detecting the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with high mass accuracy (typically < 5 ppm).

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns, which provides further structural confirmation. The fragmentation of the [M-H]⁻ ion of benzofuran-2-carboxylic acid is known to proceed via decarboxylation. nist.gov For the title compound, characteristic fragmentation pathways would likely involve:

Loss of CO₂ (44 Da): A primary fragmentation would be the loss of carbon dioxide from the carboxylate anion, a common behavior for carboxylic acids.

Loss of a methyl radical (•CH₃, 15 Da): Cleavage of one of the methoxy groups can lead to the loss of a methyl radical.

Loss of water (H₂O, 18 Da): This can occur under certain ionization conditions, particularly from the protonated molecule.

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M] | C₁₁H₁₀O₅ | 222.0528 | Neutral Molecule |

| [M+H]⁺ | C₁₁H₁₁O₅⁺ | 223.0601 | Protonated Molecule |

| [M-H]⁻ | C₁₁H₉O₅⁻ | 221.0455 | Deprotonated Molecule |

| [M-H-CO₂]⁻ | C₁₀H₉O₃⁻ | 177.0557 | Fragment after loss of CO₂ |

| [M+H-H₂O]⁺ | C₁₁H₉O₄⁺ | 205.0495 | Fragment after loss of H₂O |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about its functional groups. rsc.orgpsu.edu

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and dimethoxy-substituted benzofuran moieties. Key features would include a very broad O-H stretching band for the hydrogen-bonded carboxylic acid dimer, typically centered around 3000 cm⁻¹. The C=O stretching vibration of the carboxylic acid group is expected to be a strong, sharp band around 1700-1725 cm⁻¹. scielo.br Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching of the two methoxy groups would produce strong bands, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. The C=O stretch is also Raman active. Aromatic ring vibrations often give strong signals in the Raman spectrum, providing a characteristic fingerprint for the benzofuran core. kurouskilab.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 | IR | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | IR, Raman | Medium |

| Aliphatic C-H stretch (methoxy) | 2850-2960 | IR, Raman | Medium |

| C=O stretch (carboxylic acid) | 1700-1725 | IR, Raman | Strong (IR), Medium (Raman) |

| Aromatic C=C stretch | 1450-1600 | IR, Raman | Medium-Strong |

| C-O stretch (acid & aryl ether) | 1200-1300 | IR | Strong |

| Aryl-O-C stretch (asymmetric) | ~1250 | IR | Strong |

| Aryl-O-C stretch (symmetric) | ~1050 | IR | Medium |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule. For achiral molecules like this compound, it establishes the molecular geometry and reveals the packing arrangement and intermolecular interactions in the crystal lattice.

While a crystal structure for this specific compound has not been reported in the searched literature, analysis of related structures, such as benzofuran-2-carboxylic acid researchgate.net and substituted benzoic acids mdpi.com, suggests that the molecule would be largely planar. A key structural feature would be the formation of centrosymmetric dimers in the solid state, where two molecules are held together by strong hydrogen bonds between their carboxylic acid groups. This dimerization is a hallmark of most carboxylic acids in the solid state and significantly influences their physical properties.

Chromatographic Separations and Purity Assessment Techniques

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile, polar organic compounds. A typical method would involve a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often acidified with formic acid or acetic acid to suppress the ionization of the carboxyl group and ensure sharp, symmetrical peaks. mdpi.com Detection is typically achieved using a UV detector, leveraging the strong UV absorbance of the benzofuran chromophore.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique for monitoring reaction progress and assessing fraction purity during purification. Using a silica (B1680970) gel plate and a mobile phase such as ethyl acetate/hexanes with a small amount of acetic acid, the compound's purity can be quickly estimated.

Purity Assessment: The purity of a final sample is typically determined by HPLC, where the peak area of the main component is compared to the total area of all observed peaks. A purity level of >95% is generally required for detailed biological or chemical studies.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (~254 or 280 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Computational and Theoretical Studies of 3,5 Dimethoxybenzofuran 2 Carboxylic Acid

Computational and theoretical chemistry provide powerful tools for investigating the properties and potential applications of complex organic molecules like 3,5-Dimethoxybenzofuran-2-carboxylic acid. These in silico methods allow for the detailed examination of molecular structure, electronic properties, and interactions, offering insights that complement and guide experimental research.

Investigations into Molecular Interactions and Biological Target Engagement Mechanisms

In Vitro Enzymatic Inhibition Mechanism Studies

No studies detailing the in vitro enzymatic inhibition mechanisms of 3,5-Dimethoxybenzofuran-2-carboxylic acid were identified. Research on other dimethoxy-benzofuran derivatives has suggested potential inhibitory activity against enzymes such as DNA gyrase B and dihydrofolate reductase (DHFR). ekb.eg Additionally, various other benzofuran-2-carboxylic acid derivatives have been investigated as inhibitors of enzymes like lymphoid tyrosine phosphatase (LYP) and Pim-1 kinase. nih.govnih.gov However, these studies did not involve the specific 3,5-dimethoxy substitution pattern.

In Vitro Receptor Binding Profiling and Ligand-Target Specificity

There is no available data on the in vitro receptor binding profile or ligand-target specificity for this compound. While methodologies for receptor binding assays are well-established, their application to this specific compound has not been reported in the reviewed literature. nih.govmerckmillipore.com Studies on structurally different 2-phenylbenzofuran (B156813) derivatives have shown binding to the estrogen receptor, but this information is not directly applicable. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Target Modulation

No structure-activity relationship (SAR) studies focusing on this compound and its analogs for molecular target modulation could be found. The existing SAR literature for the benzofuran (B130515) scaffold explores a wide range of substitutions, including halogens, carboxamides, and sulfoxides, to enhance activities such as anticancer effects. nih.govnih.gov One study investigated derivatives of a (5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone scaffold, which is structurally distinct from the requested compound. nih.gov The influence of the specific 3,5-dimethoxy substitution pattern on biological activity remains uncharacterized.

Cellular Target Identification Methodologies (Excluding Clinical Outcomes)

There are no published studies identifying the cellular targets of this compound. Research on other dimethoxybenzofuran isomers, such as certain 6-hydroxy-4,7-dimethoxy-benzofuran-5-yl derivatives, has pointed to potential targets like DNA gyrase and DHFR. ekb.eg Another related compound, methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate, has been suggested to potentially interact with DNA. nih.gov However, these findings cannot be directly extrapolated to the 3,5-dimethoxy isomer.

Biosynthetic Considerations and Natural Occurrence

Identification of Putative Biosynthetic Precursors

The biosynthesis of a substituted benzofuran (B130515) derivative such as 3,5-Dimethoxybenzofuran-2-carboxylic acid would likely draw precursors from primary metabolic pathways, namely the shikimate and/or the polyketide pathways, which are responsible for the formation of aromatic compounds in many organisms.

One plausible key precursor to the benzene (B151609) portion of the benzofuran ring is 3,5-dimethoxyphenol (B141022) . This compound has been identified as a metabolite in yew (Taxus baccata) and has been reported in Streptomyces antioxidans. nih.govhmdb.ca The biosynthesis of 3,5-dimethoxyphenol itself could arise from either the shikimate or polyketide pathway.

Via the Polyketide Pathway : A polyketide synthase (PKS) could catalyze the condensation of three molecules of acetyl-CoA to form a poly-β-ketone chain. This reactive intermediate would then undergo intramolecular aldol (B89426) condensation to form a phloroglucinol (B13840) ring (1,3,5-trihydroxybenzene). Subsequent regiospecific O-methylation at positions 3 and 5 by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) would yield 3,5-dimethoxyphenol. O-methyltransferases are common enzymes in plant secondary metabolism, responsible for the methylation of hydroxyl groups on a variety of substrates, including flavonoids and other phenolics. mdpi.comnih.gov

Via the Shikimate Pathway : The shikimate pathway is the primary route to aromatic amino acids and other phenolic compounds in plants and microorganisms. wikipedia.orgnih.govnih.gov While less direct for a 3,5-dimethoxy substitution pattern, intermediates from this pathway could potentially be modified through a series of hydroxylation, dehydroxylation, and methylation steps to yield the required phenolic precursor.

The two-carbon side chain that forms the furan (B31954) ring and the carboxylic acid group at position 2 could be derived from acetyl-CoA or a related two-carbon unit.

| Putative Precursor | Likely Biosynthetic Origin | Role in Biosynthesis |

| 3,5-Dimethoxyphenol | Polyketide or Shikimate Pathway | Forms the benzene ring of the benzofuran core. |

| Acetyl-CoA | Glycolysis/Fatty Acid Metabolism | Provides the two-carbon unit for the furan ring and carboxylic acid. |

| S-Adenosyl-L-methionine (SAM) | Methionine Metabolism | Methyl group donor for O-methylation reactions. |

Proposed Enzymatic Transformations in Biosynthesis

The assembly of this compound from its putative precursors would necessitate a series of enzymatic reactions. A hypothetical sequence is outlined below:

Formation of the Benzofuran Core : A key step in the biosynthesis of many benzofuran natural products is the oxidative cyclization of a phenolic precursor. In this proposed pathway, 3,5-dimethoxyphenol would first be derivatized with a two-carbon side chain. This could be achieved through the action of a prenyltransferase-like enzyme that attaches an acetyl-CoA-derived unit to the phenolic ring.

Oxidative Cyclization : The resulting intermediate would then undergo an intramolecular oxidative cyclization to form the furan ring. This type of reaction is often catalyzed by cytochrome P450 monooxygenases (P450s) . researchgate.netnih.govnih.gov These enzymes are known to be involved in the biosynthesis of a wide array of plant secondary metabolites and are capable of catalyzing diverse and complex oxidation reactions, including the formation of heterocyclic rings.

Carboxylation : The formation of the carboxylic acid group at the C-2 position could occur either before or after the cyclization event. If it occurs after, a methyl group at the C-2 position of the newly formed benzofuran ring could be oxidized to a carboxylic acid, a reaction also potentially catalyzed by P450s or other oxidases.

O-Methylation : As previously mentioned, the methoxy (B1213986) groups on the benzene ring are likely installed by O-methyltransferases (OMTs) using SAM as a methyl donor. mdpi.comnih.gov This could happen at the stage of the phenolic precursor (e.g., phloroglucinol) or on a later intermediate in the pathway.

| Proposed Enzymatic Step | Enzyme Class | Substrate | Product |

| Aromatic Ring Formation | Polyketide Synthase (PKS) | Acetyl-CoA | Phloroglucinol |

| O-Methylation | O-Methyltransferase (OMT) | Phloroglucinol | 3,5-Dimethoxyphenol |

| Side Chain Attachment | Acyltransferase/Prenyltransferase-like | 3,5-Dimethoxyphenol + C2 Unit | Derivatized Phenol (B47542) |

| Oxidative Cyclization | Cytochrome P450 Monooxygenase | Derivatized Phenol | Dihydrobenzofuran Intermediate |

| Dehydrogenation/Oxidation | Dehydrogenase/Oxidase | Dihydrobenzofuran Intermediate | This compound |

Occurrence as a Natural Product or Metabolite Derivative

As stated, there is no evidence in the current scientific literature to suggest that this compound is a naturally occurring compound. It has not been isolated from any plant, fungal, bacterial, or animal source. While many other benzofuran derivatives are known natural products, often with complex substitution patterns, this specific, relatively simple derivative appears to be absent from nature, or at least has not yet been discovered. frontiersin.orgnih.gov

The natural occurrence of its putative precursor, 3,5-dimethoxyphenol, in yew and certain bacteria suggests that the foundational aromatic structure is produced in nature. nih.govhmdb.ca However, the subsequent enzymatic machinery required to build the benzofuran-2-carboxylic acid structure from this precursor may not exist in these organisms, or the compound may be a transient intermediate that does not accumulate to detectable levels.

The absence of this compound as a known natural product underscores that while biosynthetic pathways can be proposed based on known enzymatic reactions and precursors, the actual metabolic profile of an organism is the result of a complex and highly regulated network of enzymes that have evolved to produce a specific set of secondary metabolites.

Future Research Directions and Translational Perspectives

Advanced Synthetic Methodologies for Diversification and Scale-Up

Future research into the synthesis of 3,5-Dimethoxybenzofuran-2-carboxylic acid and its analogs will likely focus on developing more efficient, versatile, and scalable methods. While classical methods for benzofuran (B130515) synthesis exist, advancing these techniques is crucial for creating diverse libraries of related compounds for screening and for producing larger quantities for translational studies. nih.govnih.gov

Key areas for development include:

Transition-Metal-Catalyzed Reactions : Expanding the use of transition metals like palladium, copper, rhodium, and gold is a promising avenue. nih.govnumberanalytics.com These catalysts can enable novel C-H activation and cross-coupling reactions, allowing for the direct functionalization of the benzofuran core and the introduction of a wide range of substituents. numberanalytics.com Research into more sustainable and cost-effective catalysts, such as iron, is also a valuable direction. nih.gov

Flow Chemistry and Process Optimization : To address scale-up challenges, converting batch syntheses to continuous flow processes could offer significant advantages. nih.gov Flow chemistry can provide better control over reaction parameters, improve safety, and facilitate higher throughput, which is essential for producing gram-scale quantities needed for advanced testing. nih.gov

Novel Cyclization Strategies : The development of new intramolecular cyclization cascades from readily available starting materials remains a key goal. rsc.org Exploring unconventional methodologies, such as photochemical reactions or reactions involving unusual substituent migrations, could lead to the synthesis of highly complex and substituted benzofurans that are difficult to access through traditional routes. numberanalytics.comrsc.orgeurekalert.org

| Synthetic Strategy | Potential Advantages for this compound Analogs | Key Research Focus |

| Palladium/Copper Catalysis | High efficiency in forming C-C and C-O bonds for diverse functionalization. nih.govacs.org | Development of novel ligands; one-pot tandem reactions. nih.gov |

| C-H Activation | Direct functionalization of the benzofuran backbone without pre-functionalized starting materials. numberanalytics.com | Improving regioselectivity and catalyst turnover. |

| Flow Chemistry | Enhanced scalability, safety, and reproducibility for industrial application. nih.gov | Optimization of reactor design and reaction conditions. |

| Photochemical Synthesis | Access to unique molecular architectures under mild conditions. numberanalytics.com | Exploring new photocatalysts and reaction pathways. |

Strategic Development of Novel Derivatization Approaches

The functional groups of this compound—the carboxylic acid and the methoxy (B1213986) groups—provide handles for extensive derivatization. Future work should strategically exploit these sites to generate novel molecules with tailored properties.

Carboxylic Acid Modifications : The carboxylic acid moiety can be converted into a wide range of functional groups, including esters, amides, and ketones. nih.gov Transamidation chemistry, for instance, allows for the efficient synthesis of diverse benzofuran-2-carboxamides from a common precursor. nih.gov This approach is highly valuable for generating libraries for structure-activity relationship (SAR) studies.

Modifications of the Benzene (B151609) Ring : While the existing methoxy groups provide specific electronic properties, future research could explore the synthesis of analogs with different substituents on the benzene portion of the scaffold. This could involve developing synthetic routes that allow for the introduction of halogens, alkyl groups, or other functional groups to probe their effects on biological activity or material properties.

Derivatization at the C3 Position : The C3 position of the benzofuran ring is another key site for modification. Directed C-H arylation techniques could be employed to introduce various aryl groups, leading to structurally complex derivatives. nih.gov

Prospects for Discovery of Novel Molecular Interaction Partners

Benzofuran derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgnih.govrsc.org A key future direction for this compound is the systematic exploration of its biological potential and the identification of its molecular targets.

Recent studies have identified benzofuran-2-carboxylic acid as a potent mimic of phosphotyrosine (pTyr), leading to the development of inhibitors for lymphoid-tyrosine phosphatase (LYP), a target for cancer immunotherapy. nih.gov This finding suggests that derivatives of this compound could also interact with phosphate-binding sites in proteins.

Future research should involve:

High-Throughput Screening : Screening libraries of derivatives against a wide range of biological targets, including enzymes (e.g., kinases, phosphatases) and receptors.

Chemical Proteomics : Utilizing advanced techniques to identify the direct binding partners of active compounds within the cellular proteome.

Molecular Docking and Computational Studies : Employing computational methods to predict potential binding interactions and guide the rational design of new derivatives with improved affinity and selectivity for specific targets. orientjchem.org

| Potential Target Class | Rationale Based on Benzofuran Scaffold | Prospective Application |

| Protein Tyrosine Phosphatases (PTPs) | The carboxylic acid can mimic the phosphate (B84403) group of phosphotyrosine. nih.gov | Cancer Immunotherapy, Autoimmune Diseases. |

| Tubulin | Certain benzofuran derivatives are known to inhibit tubulin polymerization. nih.gov | Anticancer Agents. |

| Bacterial/Fungal Enzymes | Benzofurans have demonstrated broad antimicrobial and antifungal activity. nih.govrsc.org | Development of new anti-infective agents. |

| Viral Proteins | Macrocyclic benzofurans have shown activity against the hepatitis C virus. rsc.org | Antiviral Therapeutics. |

Exploration in Materials Science and Supramolecular Chemistry Applications

The rigid, planar structure and electronic properties of the benzofuran core make it an attractive building block for functional materials. numberanalytics.com Future research should explore the potential of this compound and its derivatives in materials science.

Potential applications include:

Organic Electronics : Benzofuran-containing compounds have been utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comnih.gov The specific electronic properties conferred by the dimethoxy substitution pattern could be harnessed to develop new materials for these applications.

Polymers and Dyes : Benzofuran derivatives can be incorporated into polymers such as polyamides and polyesters, and they have been used in the synthesis of industrial dyes. nih.gov The carboxylic acid functionality provides a convenient point for polymerization or for attachment to other molecules.

Supramolecular Assemblies : The planar structure and potential for hydrogen bonding (via the carboxylic acid) make this compound a candidate for constructing well-ordered supramolecular structures, such as liquid crystals or molecular networks.

Integration with Emerging Chemical Biology Technologies

Chemical biology utilizes small molecules to study and manipulate biological systems. This compound can serve as a scaffold for the development of sophisticated chemical biology tools.

Future directions include:

Development of Chemical Probes : Active derivatives could be functionalized with reporter tags (e.g., fluorophores, biotin) or photo-crosslinkers to create chemical probes. These probes would be invaluable for target identification, validation, and imaging of biological processes.

Fragment-Based Drug Discovery (FBDD) : The benzofuran core can be considered a valuable fragment for FBDD campaigns. Identifying low-affinity binders and then optimizing them into potent leads is a powerful strategy in modern drug discovery.

Activity-Based Protein Profiling (ABPP) : Designing derivatives that can covalently bind to the active site of specific enzymes would enable their use in ABPP to study enzyme function and identify new drug targets.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, translating its unique chemical properties into novel therapeutics, advanced materials, and powerful tools for biological research.

Q & A

Q. What are the recommended synthetic routes for 3,5-Dimethoxybenzofuran-2-carboxylic acid, and what key reaction conditions should be optimized?

Methodological Answer: A common approach involves functionalizing a benzofuran core. For analogous compounds like 3,5-difluoro-2-hydroxybenzoic acid, esterification with methanol or ethanol using H₂SO₄ or HCl as catalysts is typical . For the dimethoxy derivative, methoxylation via nucleophilic substitution (e.g., using NaH or K₂CO₃ as a base) on a halogenated precursor is critical. Optimization of temperature (e.g., 60–80°C for methoxylation) and solvent polarity (e.g., DMF for polar aprotic conditions) can improve yields. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and carboxylic acid (-COOH) groups. Methoxy protons typically resonate at δ 3.8–4.0 ppm.

- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C-O stretch in methoxy groups).

- HPLC-MS : To assess purity and molecular ion ([M-H]⁻ at m/z ~236).

- Melting Point : Compare with literature values (e.g., analogues like benzo[b]furan-2-carboxylic acid melt at 192–196°C ).

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.

- Storage : In sealed containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How can supramolecular synthons guide the crystal engineering of this compound?

Methodological Answer: The methoxy and carboxylic acid groups can form hydrogen-bonded networks. For example:

- Carboxylic Acid Dimers : R₂²(8) motifs via O-H···O interactions.

- Methoxy–Aryl Interactions : C-H···O contacts to stabilize layered structures.

Design co-crystals with complementary hydrogen-bond acceptors (e.g., pyridines) to modulate packing . Computational tools (e.g., Mercury CSD) can predict synthon prevalence in similar benzofuran derivatives.

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

Methodological Answer:

- Reproducibility Checks : Validate assay conditions (pH, temperature, solvent controls).

- Meta-Analysis : Compare data across studies (e.g., salicylic acid derivatives show pH-dependent activity ).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing methoxy with fluorine) to isolate contributing factors .

- Statistical Models : Use ANOVA to assess variability between experimental replicates .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., carboxy carbon).

- Fukui Indices : Predict sites susceptible to nucleophilic attack.

- Solvent Modeling : Include implicit solvent models (e.g., PCM for DMSO) to account for solvation effects.

Q. How can researchers troubleshoot low yields in esterification reactions of this compound?

Methodological Answer:

Q. What methodologies are effective for analyzing environmental degradation products of this compound?

Methodological Answer:

- LC-QTOF-MS : Identify hydroxylated or demethoxylated metabolites.

- Photolysis Studies : Expose to UV light (254 nm) and monitor degradation via HPLC.

- Ecotoxicity Assays : Use Daphnia magna or algae to assess aquatic toxicity, referencing protocols for similar furan derivatives .

Data Analysis and Optimization

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?

Methodological Answer:

- Dynamic NMR : Assess temperature-dependent shifts to identify conformational flexibility.

- Crystallography : Compare experimental X-ray data with DFT-predicted bond lengths/angles .

- Cross-Validation : Use HSQC/HMBC to confirm 2D correlations in ambiguous cases.

Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Optimize parameters (e.g., reagent stoichiometry, stirring rate) using response surface methodology.

- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy for real-time monitoring.

- Quality Control : Implement strict SOPs for purification (e.g., standardized recrystallization gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.